molecular formula C9H11NO3S B2509492 4-(Thiophen-3-ylformamido)butanoic acid CAS No. 930395-61-2

4-(Thiophen-3-ylformamido)butanoic acid

Cat. No.: B2509492
CAS No.: 930395-61-2
M. Wt: 213.25
InChI Key: KQOPIDYJJRHATP-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylformamido)butanoic acid is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to a butanoic acid moiety through a formamido linkage. It is a versatile material used in various fields of scientific research due to its unique structure and properties.

Preparation Methods

The synthesis of 4-(Thiophen-3-ylformamido)butanoic acid typically involves the reaction of thiophene-3-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the thiophene-3-carboxylic acid and the butanoic acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-(Thiophen-3-ylformamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Thiophen-3-ylformamido)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-ylformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The formamido and butanoic acid moieties can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

4-(Thiophen-3-ylformamido)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiophene ring and the butanoic acid moiety, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(thiophene-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-8(12)2-1-4-10-9(13)7-3-5-14-6-7/h3,5-6H,1-2,4H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOPIDYJJRHATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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